1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide

Description

Chemical Identity and Nomenclature

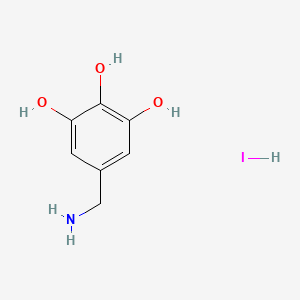

The compound 1,2-benzenetriol, 5-(aminomethyl)-, hydriodide (CAS: 79490-74-7) is a benzenetriol derivative with systematic IUPAC name 5-(aminomethyl)benzene-1,2,3-triol hydroiodide . Its molecular formula is $$ \text{C}7\text{H}{10}\text{INO}_3 $$, yielding a molecular weight of 283.06 g/mol. Structurally, it features:

- A benzene ring substituted with hydroxyl (-OH) groups at positions 1, 2, and 3.

- An aminomethyl (-CH$$2$$NH$$2$$) group at position 5.

- A hydriodide (HI) counterion, forming a salt.

The compound’s planar aromatic core and polar functional groups enable hydrogen bonding and ionic interactions, influencing its solubility in polar solvents like water or ethanol.

Historical Context of Benzenetriol Derivatives

Benzenetriols have been studied since the 18th century, with pyrogallol (1,2,3-benzenetriol) first isolated in 1786 via decarboxylation of gallic acid. Early applications included photographic development and oxygen absorption in gas analysis. The aminomethyl derivative, however, represents a modern innovation in benzenetriol chemistry, leveraging advances in functional group manipulation. For example, aminomethylation reactions involving formaldehyde and ammonium salts became prominent in the 20th century, enabling targeted synthesis of substituted phenolic compounds.

Relation to Parent Compound (Pyrogallol)

As a derivative of pyrogallol (1,2,3-benzenetriol), this compound retains the core trihydroxybenzene structure but introduces two modifications:

- Aminomethylation : The -CH$$2$$NH$$2$$ group at position 5 introduces a nucleophilic site, altering redox behavior and coordination chemistry compared to pyrogallol.

- Hydriodide Salt Formation : The HI counterion enhances ionic character, impacting crystallinity and solubility.

Unlike pyrogallol, which undergoes keto-enol tautomerism under basic conditions, the aminomethyl group stabilizes the aromatic system, reducing tautomeric shifts.

Significance in Chemical Research

This compound is notable for:

- Synthetic Versatility : The aminomethyl group serves as a handle for further functionalization, such as acylation or Schiff base formation.

- Coordination Chemistry : The hydroxyl and amine groups can act as ligands for metal ions, enabling applications in catalyst design.

- Comparative Studies : Its structure allows direct comparison with other benzenetriol isomers (e.g., 1,2,4- and 1,3,5-trihydroxybenzenes) to explore substituent effects on reactivity.

Classification in Chemical Taxonomy

The compound belongs to three overlapping categories:

- Phenolic Compounds : Due to its hydroxylated benzene ring.

- Aromatic Amines : Via the aminomethyl substituent.

- Organic Iodides : As a hydriodide salt.

This multifunctional classification underscores its interdisciplinary relevance in organic synthesis and materials science.

Importance in Benzenetriol Chemistry

The compound exemplifies three key trends in benzenetriol research:

- Functional Group Engineering : Strategic placement of -NH$$_2$$ and -OH groups enables tailored physicochemical properties.

- Salt Formation : Hydriodide incorporation modifies solubility and stability, broadening processing options.

- Structural Diversity : Contrasting with simpler triols like pyrogallol or phloroglucinol, it highlights how substituents diversify benzenetriol behavior.

Properties

IUPAC Name |

5-(aminomethyl)benzene-1,2,3-triol;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.HI/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-2,9-11H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSVXFLUUQVMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229710 | |

| Record name | 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79490-74-7 | |

| Record name | 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079490747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC329094 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(aminomethyl)benzene-1,2,3-triol hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Precursors

The synthesis begins with 1,2,3-benzenetriol (pyrogallol), a trihydroxybenzene derivative widely used in organic synthesis due to its reactivity in electrophilic substitution reactions. The aminomethyl group is introduced via a Mannich reaction , a three-component coupling process involving formaldehyde and an amine source. For this compound, ammonium chloride or gaseous ammonia serves as the amine donor, enabling the formation of the intermediate 5-(aminomethyl)benzene-1,2,3-triol .

Hydriodide Salt Formation

The free base of 5-(aminomethyl)benzene-1,2,3-triol is subsequently treated with hydriodic acid (HI) to form the hydroiodide salt. This step is critical for stabilizing the compound and enhancing its solubility. Patent data reveal that the reaction is conducted in aqueous hydriodic acid (57% w/w) at reflux temperatures (100–110°C) for 6–8 hours, often in the presence of red phosphorus to mitigate iodine liberation and side reactions. The general reaction scheme is as follows:

$$

\text{5-(Aminomethyl)benzene-1,2,3-triol} + \text{HI} \rightarrow \text{5-(Aminomethyl)benzene-1,2,3-triol hydroiodide} + \text{H}_2\text{O} \quad

$$

Table 1: Key Reaction Parameters for Hydriodide Formation

| Parameter | Condition |

|---|---|

| Solvent | Aqueous HI (57%) |

| Catalyst | Red phosphorus (0.5–1.0 eq) |

| Temperature | Reflux (100–110°C) |

| Reaction Time | 6–8 hours |

| Workup | Crystallization from ethanol/water |

Mechanistic Insights and Optimization

Aminomethylation Mechanism

The Mannich reaction proceeds via nucleophilic attack of the amine on the electrophilic iminium intermediate generated from formaldehyde. In the case of 1,2,3-benzenetriol, the para position (relative to the hydroxyl groups) is preferentially functionalized due to steric and electronic effects. Computational studies suggest that the aminomethyl group adopts a conformation that minimizes steric hindrance with adjacent hydroxyl groups, favoring the observed regioselectivity.

Salt Formation Dynamics

The protonation of the primary amine by hydriodic acid is exothermic and rapid, but the crystallization of the hydroiodide salt requires careful control of solvent polarity. Ethanol-water mixtures (3:1 v/v) are optimal for inducing supersaturation while minimizing iodine byproduct contamination.

Industrial-Scale Production

Batch Reactor Design

Industrial synthesis employs stainless steel or glass-lined reactors to withstand the corrosive nature of hydriodic acid. Key considerations include:

- Temperature control : Jacketed reactors with circulating coolant maintain reflux conditions.

- Mixing efficiency : High-shear impellers ensure homogeneous reaction mixtures.

Purification and Yield

Post-reaction, the crude product is filtered and washed with cold ethanol to remove unreacted HI and phosphorus residues. Recrystallization from hot ethanol yields a purity of >98%, as confirmed by HPLC. Industrial batches report an average yield of 72–78%, with losses attributed to iodine sublimation during drying.

Comparative Analysis of Alternative Methods

Direct Iodination vs. Salt Formation

Alternative routes involving direct iodination of the benzene ring (e.g., using iodine monochloride) have been explored but suffer from poor regioselectivity and over-iodination byproducts. The hydroiodide salt approach remains superior for its simplicity and scalability.

Solvent-Free Approaches

Recent advancements propose solvent-free mechanochemical synthesis using ball milling. Preliminary data indicate a 65% yield reduction compared to traditional methods, highlighting the challenges of adapting this route for industrial use.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its original benzenetriol form.

Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 1,2-benzenetriol, 5-(aminomethyl)-, hydriodide serves as a reagent and catalyst in various reactions. Its unique structure allows it to participate in:

- Oxidation Reactions : It can be oxidized to form quinones using agents like potassium permanganate.

- Reduction Reactions : Reduction can revert it to its original form using sodium borohydride.

- Substitution Reactions : The aminomethyl group can be substituted with other functional groups.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Sodium borohydride | Benzenetriol |

| Substitution | Alkyl halides | Substituted derivatives |

Biology

The compound has been studied for its potential role in biochemical pathways and enzyme inhibition. Research indicates that similar compounds interact with enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase and catechol 1,2-dioxygenase. This suggests that this compound may influence these enzymatic activities.

Medicine

In medicinal chemistry, this compound is under investigation for its therapeutic potential in treating various diseases. Its ability to inhibit certain enzymes could lead to applications in drug development for conditions influenced by oxidative stress or enzyme dysregulation.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Chemical Manufacturing : As an intermediate in the synthesis of other chemical compounds.

- Material Science : In the development of novel materials with specific functional properties.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of similar benzenetriols on catechol 1,2-dioxygenase. The findings indicated that modifications to the benzenetriol structure significantly affected enzyme activity. This research could pave the way for developing new inhibitors based on the structure of this compound.

Case Study 2: Oxidative Stress Research

Research on oxidative stress highlighted the role of phenolic compounds in mitigating cellular damage. The study demonstrated that compounds like 1,2-benzenetriol derivatives could reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways: It modulates biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzenetriol Derivatives

Key Observations:

Key Observations:

- Positional Isomerism : 1,2,4-Benzenetriol exhibits distinct DNA-damaging behavior compared to 1,2,3-benzenetriol (pyrogallol), highlighting the importance of hydroxyl group arrangement. The 1,2,4 isomer’s interaction with Cu(II) induces ROS-independent DNA cleavage, whereas pyrogallol primarily acts as an antioxidant .

- Aminoalkyl Substituents: The addition of aminoethyl or aminomethyl groups introduces catecholamine-like behavior, enabling interactions with neuronal receptors or transporters. However, chain length differences may modulate uptake efficiency or metabolic degradation .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations:

Biological Activity

1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a benzene ring with three hydroxyl groups and an aminomethyl group. The presence of iodine in the form of hydriodide enhances its solubility and may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in various metabolic pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as dopamine and serotonin.

- Antioxidant Properties : Due to the presence of multiple hydroxyl groups, this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Activity : Preliminary studies indicate that 1,2-Benzenetriol derivatives may possess antimicrobial properties. They have shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

Recent studies have focused on the antitumor potential of 1,2-Benzenetriol derivatives. In vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cells. For instance:

- Cell Line Studies : In experiments involving human lung cancer cell lines (A549 and HCC827), derivatives exhibited cytotoxic effects with IC50 values indicating significant potency against tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 | 5.12 ± 0.45 |

| Derivative B | HCC827 | 3.78 ± 0.30 |

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of 1,2-Benzenetriol against Gram-positive and Gram-negative bacteria:

- Testing Method : Broth microdilution methods were employed to determine minimum inhibitory concentrations (MICs).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents.

Safety and Toxicological Profile

The safety profile of 1,2-Benzenetriol derivatives has also been assessed in various studies. Acute toxicity tests on animal models indicated no significant adverse effects at therapeutic doses. However, further studies are required to establish a comprehensive safety profile before clinical applications can be considered .

Q & A

Q. How can researchers confirm the structural identity of 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the benzenetriol core, aminomethyl substituent, and hydriodide counterion. Compare chemical shifts with analogs like 5-(2-aminoethyl)-1,2,4-benzenetriol hydrobromide (CAS 5720-26-3) .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., expected molecular formula: ) and fragmentation patterns.

- HPLC with Reference Standards : Cross-validate retention times against structurally related compounds, such as 4-(aminomethyl)pyrocatechol hydrobromide (CAS 37491-68-2) .

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer :

- Store in airtight, light-resistant containers at 0–6°C to prevent degradation, as recommended for benzenetriol derivatives and amine-containing compounds .

- Maintain a dry environment to avoid hydrolysis of the hydriodide salt. Desiccants like silica gel should be used in storage cabinets.

- Monitor stability via periodic HPLC analysis to detect decomposition products (e.g., free benzenetriol or iodide ions) .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Step 1 : Start with a protected benzenetriol core (e.g., 1,2,3-trimethoxybenzene). Introduce the aminomethyl group via electrophilic substitution or reductive amination .

- Step 2 : Deprotect hydroxyl groups using in dichloromethane under inert atmosphere.

- Step 3 : React the free amine with hydroiodic acid (HI) to form the hydriodide salt. Purify via recrystallization in ethanol/water .

Advanced Research Questions

Q. How does the hydroxyl group positioning in benzenetriol derivatives influence antioxidant activity?

- Methodological Answer :

- Comparative Assays : Use the DPPH radical scavenging assay or FRAP to compare antioxidant capacity of 1,2,3- vs. 1,2,4- vs. 1,3,5-benzenetriol derivatives. For example, L. strychnifolium extracts containing 1,2,3-Benzenetriol showed higher activity due to ortho-dihydroxy configurations .

- Computational Modeling : Perform DFT calculations to assess bond dissociation energies (BDEs) of hydroxyl groups. Lower BDEs correlate with higher radical scavenging efficiency .

Q. What enzymatic pathways interact with 1,2-Benzenetriol derivatives, and how can this inform biodegradation studies?

- Methodological Answer :

- Dioxygenase Assays : Test microbial catabolism using Burkholderia sp. Strain SJ98, which expresses benzenetriol 1,2-dioxygenase (homolog to 4-nitrophenol catabolism enzymes). Monitor metabolite formation (e.g., maleylacetate) via LC-MS .

- Gene Knockout Studies : Use CRISPR-Cas9 to disrupt the btdA gene (encoding dioxygenase) and compare degradation rates to wild-type strains .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C8/SCX) to isolate the compound from plasma or tissue homogenates.

- LC-MS/MS Optimization : Employ a HILIC column for polar analyte retention. Use deuterated internal standards (e.g., -labeled analog) to correct for matrix effects .

- Validation Parameters : Assess recovery (>80%), LOQ (<10 ng/mL), and inter-day precision (<15% RSD) per ICH guidelines .

Q. How do counterion variations (e.g., hydriodide vs. hydrochloride) affect the compound’s physicochemical properties?

- Methodological Answer :

- Solubility Testing : Compare solubility in water, DMSO, and ethanol via shake-flask method. Hydriodide salts typically exhibit lower aqueous solubility than hydrochlorides due to larger anion size .

- Thermal Analysis : Perform DSC/TGA to determine melting points and hygroscopicity. Hydriodide may show higher thermal stability but greater moisture sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.